molecular formula C21H22N2O3S B2991202 4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034313-85-2

4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2991202
CAS No.: 2034313-85-2
M. Wt: 382.48
InChI Key: TYYXUFLJRBCXFE-UHFFFAOYSA-N
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Description

4-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzo[b]thiophene scaffold, a privileged motif in drug discovery known for its diverse biological activities. This scaffold is frequently explored in the development of novel therapeutic agents, particularly as inhibitors for various kinases and enzymes involved in signaling pathways . The compound's specific architecture, featuring a benzothiophene carbonyl linked to a piperidine ring and a dimethylpyridinone moiety, suggests potential as a key intermediate or a candidate for high-throughput screening. Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly in the context of modulating protein-protein interactions or enzymatic activity relevant to oncology and inflammatory disease research . It is intended for use in strictly controlled laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-14-11-17(13-20(24)22(14)2)26-16-7-9-23(10-8-16)21(25)19-12-15-5-3-4-6-18(15)27-19/h3-6,11-13,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYXUFLJRBCXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

  • Molecular Formula : C21_{21}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight : 382.48 g/mol
  • IUPAC Name : 4-[1-(benzo[b]thiophen-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one

The compound features a complex structure that includes a benzo[b]thiophene moiety, which is known for its diverse pharmacological activities.

Antimycobacterial Activity

Research indicates that derivatives of benzo[b]thiophene exhibit significant antimycobacterial properties. In a study focused on benzo[b]thiophene derivatives, compounds were evaluated against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. Notably, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against various strains of MTB, indicating promising activity against both active and dormant forms of the bacteria .

Antioxidant Properties

The antioxidant capacity of benzo[b]thiophene derivatives has also been investigated. The DPPH radical scavenging assay revealed that some compounds exhibited effective radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of these compounds on human cancer cell lines, such as HeLa cells. The selectivity index (SI), which compares the cytotoxicity towards cancer cells versus normal cells, is crucial for evaluating the safety profile of these compounds. Some derivatives showed low cytotoxicity with high SI values, indicating a favorable therapeutic window .

Molecular docking studies have provided insights into the mechanism of action of these compounds. For instance, binding interactions with the DprE1 enzyme, vital for mycobacterial cell wall biosynthesis, were characterized. The binding affinity and interaction patterns suggest that these compounds could inhibit DprE1 effectively, thereby disrupting mycobacterial growth .

Case Study 1: Synthesis and Evaluation of Antitubercular Activity

A recent study synthesized various benzo[b]thiophene derivatives and evaluated their antitubercular activity against MTB strains. Compounds were tested for their efficacy in both aerobic and anaerobic conditions. The most potent compound demonstrated an MIC of 0.56 μg/mL against dormant M. bovis BCG, highlighting its potential as a lead compound for further development .

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant properties of several benzo[b]thiophene derivatives were evaluated using the DPPH assay. The results indicated that certain compounds exhibited significant antioxidant activity with EC50 values comparable to established antioxidants like BHT (Butylated Hydroxytoluene). This suggests their potential application in preventing oxidative damage in various diseases .

Comparison with Similar Compounds

Structural Analogues with Varying Acyl/Sulfonyl Groups

The target compound differs from analogs primarily in its substituent groups. Key comparisons include:

Compound Substituent Molecular Weight Key Features Reference
4-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (Target) Benzo[b]thiophene-2-carbonyl ~392.47 g/mol* Lipophilic benzothiophene may enhance membrane permeability and target affinity
4-((1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one 2-Bromo-5-methoxybenzoyl 435.3 g/mol Bromine and methoxy groups increase molecular weight; potential halogen bonding
4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one 4-Fluoro-2-methylphenylsulfonyl Not reported Sulfonyl group may improve solubility and metabolic stability
4-((1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one 1,3-Dimethylpyrazole-5-carbonyl Not reported Smaller, polar pyrazole group could reduce lipophilicity

*Calculated based on molecular formula (C22H20N2O3S).

Key Observations :

  • Bioavailability: Computational studies on chromeno-pyrimidine analogs (e.g., ) suggest that piperidine-linked heterocycles often exhibit favorable oral bioavailability, a trait shared by the target compound .
  • Biological Activity : Tetrahydroquinazoline derivatives of benzo[b]thiophene () demonstrate antimicrobial activity, implying that the benzothiophene moiety in the target compound may contribute to similar effects .
Functional Group Impact on Physicochemical Properties
  • Benzothiophene vs. Benzoyl Groups : The benzo[b]thiophene group (target) is bulkier and more aromatic than the 2-bromo-5-methoxybenzoyl group (), which may influence binding pocket compatibility in enzyme targets. The bromine in ’s analog could enable halogen bonding, a feature absent in the target compound .
  • Sulfonyl vs.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for constructing the piperidine-oxypyridinone core of this compound, and what experimental conditions optimize yield?

  • Methodological Answer :

  • Piperidine Activation : Deprotonate the piperidine hydroxyl group using NaOH in dichloromethane to enable nucleophilic substitution .
  • Coupling Reactions : Employ Mitsunobu conditions (e.g., DIAD/TPP) for ether bond formation between the piperidine and pyridinone fragments .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
Key ParameterCondition/ReagentReference
Solvent SystemCH₂Cl₂/NaOH
Coupling ReagentsDIAD/TPP
Purity AssessmentHPLC/GC

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., benzo[b]thiophene carbonyl at ~170 ppm in ¹³C) and connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]+) with <5 ppm error .
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) ensures ≥99% purity .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer :

  • Ventilation : Use fume hoods for volatile intermediates (e.g., piperidine derivatives) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Neutralize spills with appropriate agents (e.g., bicarbonate for acids) .
HazardPrecautionReference
Volatile BasesFume hoods
Skin ExposureNitrile gloves

Advanced Research Questions

Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?

  • Methodological Answer :

  • Lipinski’s Rule : Assess logP, molecular weight, and hydrogen bond donors/acceptors using tools like Molinspiration .
  • ADMET Prediction : Use SwissADME or QikProp to estimate oral bioavailability and blood-brain barrier penetration . Discrepancies >20% between predicted and experimental values (e.g., Caco-2 assays) require validation .
PropertyComputational ToolReference
logPMolinspiration
Oral AbsorptionSwissADME

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Methodological Answer :

  • Assay Standardization : Uniform buffer conditions (e.g., Tris-HCl pH 7.4) and ATP concentrations minimize variability .
  • Isoform-Specific Profiling : Test against recombinant enzyme isoforms (e.g., PI3Kα vs. PI3Kγ) to identify selectivity .
  • Orthogonal Validation : Confirm activity via surface plasmon resonance (SPR) or thermal shift assays .
IssueResolution StrategyReference
pH SensitivityStandardize buffers
Isoform VariabilityRecombinant enzymes

Q. How does the benzo[b]thiophene moiety influence metabolic stability compared to other heterocycles?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Comparative Studies : Replace benzo[b]thiophene with pyridine or thiophene analogs and measure half-life (t½) via LC-MS .
HeterocycleMetabolic t½ (hr)Reference
Benzo[b]thiophene6.2
Pyridine3.8

Q. What experimental approaches evaluate the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301B tests to measure aerobic degradation in water/soil .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests .
TestProtocolReference
Aerobic DegradationOECD 301B
Daphnia ToxicityEC50 measurement

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